
Methyl 2-(phosphonomethyl)acrylate
Vue d'ensemble
Description
“Methyl 2-(phosphonomethyl)acrylate” is a type of acrylate, which are the esters, salts, and conjugate bases of acrylic acid and its derivatives . Acrylates are made from acrylate monomer, usually comprising esters containing vinyl groups . The molecular formula of “Methyl 2-(phosphonomethyl)acrylate” is C5H9O5P.
Synthesis Analysis
The synthesis of (meth)acrylate monomers can be achieved through a continuous flow process . This involves reacting (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . The process results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, such as “Methyl 2-(phosphonomethyl)acrylate”, have been widely studied for over 20 years . The polymers prepared from these monomers exhibit interesting properties due to their phosphonated ester, phosphonic acid, or phosphoric ester functions . The polymers are prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .Physical And Chemical Properties Analysis
Acrylates, including “Methyl 2-(phosphonomethyl)acrylate”, possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are known for their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They can endure a temperature of 170–180°C when they are in oil, exposed to dry heat, or non-surfactant suspending agents that have anti-static binding abilities and film-forming .Applications De Recherche Scientifique
Reactive Polymer Synthesis
Methyl 2-(phosphonomethyl)acrylate: is utilized in the synthesis of reactive polymers, which are cross-linked resins with chemically reactive functional groups. These polymers are employed as polymeric reagents or supports in biochemical and chemical applications . The monomer serves as a precursor for functional esters, providing a straightforward route for creating reactive polymers through single-step reactions with alcohols and amines.
Dental Composites and Adhesives
In the dental industry, this compound is integral in formulating composites and adhesives. The phosphonic acid groups in the polymers derived from Methyl 2-(phosphonomethyl)acrylate contribute to strong interactions with dentin and enamel, enhancing the performance of dental materials .
Tissue Engineering
The biocompatibility and ability to interact with biological tissues make polymers formed from Methyl 2-(phosphonomethyl)acrylate suitable for tissue engineering applications. They can be used to create scaffolds that support cell growth and tissue regeneration .
Flame Retardancy
Polymers containing phosphonic groups from Methyl 2-(phosphonomethyl)acrylate are known for their fireproofing resistance. They are used in materials where enhanced flame retardancy is required, contributing to safer fire-resistant products .
Metal Binding and Anticorrosion
The complexing properties of phosphorus-containing materials derived from this monomer make them excellent for binding metals. They are widely used as corrosion inhibitors, helping to protect metal surfaces from degradation .
Controlled Polymerization Techniques
Methyl 2-(phosphonomethyl)acrylate: plays a crucial role in controlled polymerization techniques, such as Lewis pair polymerization (LPP). LPP offers advantages like high activity and stability, and the ability to adjust variability, making it a valuable method for synthesizing polymers with precise properties .
Dispersants and Deposit Prevention
This monomer is also used to create materials that act as dispersants or agents to prevent deposit formation. This is particularly useful in industrial processes where the prevention of scale and deposit buildup is critical .
Biomedical Applications
Due to its biodegradability and blood compatibility, Methyl 2-(phosphonomethyl)acrylate -based polymers show reduced protein adsorption and are used in various biomedical applications. They are particularly valued for their strong interactions with bone, making them suitable for orthopedic applications .
Safety and Hazards
“Methyl 2-(phosphonomethyl)acrylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .
Orientations Futures
Phosphorus-based (meth)acrylates, such as “Methyl 2-(phosphonomethyl)acrylate”, have been widely studied for over 20 years . Recent work showed that it was possible to achieve complex architectures, which will probably lead to further developments in the near future . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field .
Mécanisme D'action
Target of Action
Methyl 2-(phosphonomethyl)acrylate is a type of phosphorus-based (meth)acrylate . These compounds have been widely studied due to their interesting properties. They are known to interact with various targets, particularly metallic surfaces . The phosphonic groups in these compounds can improve adhesive properties due to multiple attachment sites on metallic surfaces .
Mode of Action
The mode of action of Methyl 2-(phosphonomethyl)acrylate involves its interaction with its targets, leading to changes in their properties. For instance, it has been shown that polymers containing phosphonic groups could be of particular use because of their fireproofing resistance . They are also useful for anticorrosion .
Biochemical Pathways
It is known that phosphorus-based materials show interesting complexing properties . They are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation .
Pharmacokinetics
Phosphonates and phosphonate prodrugs have been studied extensively, and it is known that when transformed into an appropriate prodrug by derivatizing their charged functionalities, these compounds show promising potential to become drug candidates for the treatment of various conditions .
Result of Action
The result of the action of Methyl 2-(phosphonomethyl)acrylate is largely dependent on its application. In the biomedical field, for instance, these compounds are used for tissue engineering, in dental composites or adhesives, thanks to the phosphonic acid or phosphoric acid groups . They are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
Action Environment
The action, efficacy, and stability of Methyl 2-(phosphonomethyl)acrylate can be influenced by various environmental factors. For instance, the fate of an acrylic polymer product will depend on its chemical structure, the environmental setting where it was used, and the regulations for plastic waste management existing in different countries . More research is needed to fully understand how these and other environmental factors influence the action of Methyl 2-(phosphonomethyl)acrylate.
Propriétés
IUPAC Name |
2-methoxycarbonylprop-2-enylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O5P/c1-4(5(6)10-2)3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMAQVVROGPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



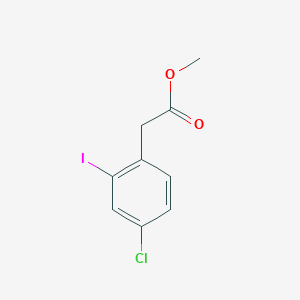
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
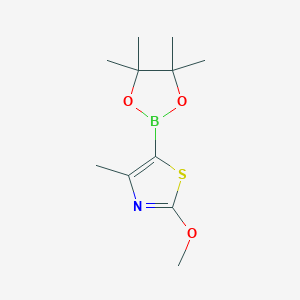

![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
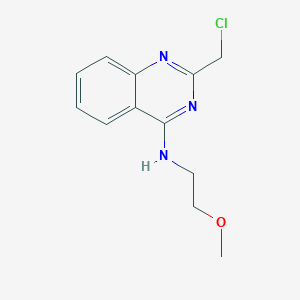

![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
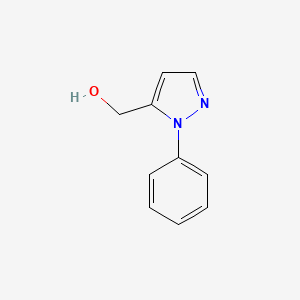
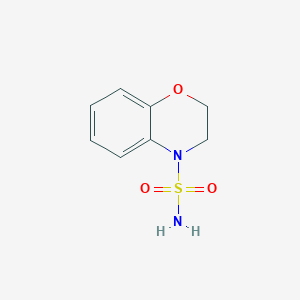
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)
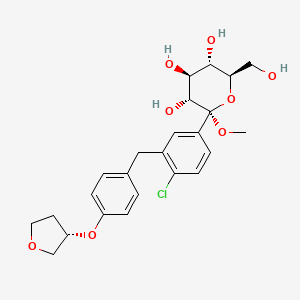

![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)